(2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride is a chemical compound that belongs to the class of amino alcohols. It is characterized by the presence of an amino group and a hydroxyl group, making it significant in various biochemical applications. The hydrochloride salt form enhances its solubility and stability, which is beneficial for pharmaceutical formulations.
This compound can be classified as an organic compound due to its carbon-containing structure. More specifically, it falls under the category of amino alcohols, which are compounds that contain both an amino group (-NH2) and a hydroxyl group (-OH). The stereochemistry of this molecule is indicated by the (2S) designation, which specifies the configuration around the chiral center at the second carbon atom.
The synthesis of (2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride typically involves several key steps:
Technical details may vary based on specific methodologies employed in laboratory settings.
The molecular structure of (2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride can be represented by its chemical formula:
The structural representation includes a tetrahydroisoquinoline ring system attached to a propanol backbone with an amino group.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for understanding its reactivity in synthetic organic chemistry and potential transformations in biological systems.
The mechanism of action for (2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride primarily involves its interaction with biological targets:
Data regarding specific receptor interactions or enzyme kinetics would provide further insight into its pharmacological effects.
Relevant analyses such as melting point determination and solubility tests are crucial for characterizing this compound.
(2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride has several scientific uses:
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a privileged structure in medicinal chemistry due to its conformational rigidity, hydrogen-bonding capabilities, and capacity for diverse structural modifications. This fused bicyclic system consists of a benzene ring annulated to a piperidine-like ring, creating a chiral center at the C1 position when substituted. These features enable precise three-dimensional interactions with biological targets, particularly G-protein-coupled receptors (GPCRs), ion channels, and transporters [3] [5]. The scaffold's synthetic versatility allows strategic incorporation of substituents at the N1, C3, C4, C6, and C7 positions, facilitating fine-tuning of pharmacological properties [3].
Table 1: Therapeutic Applications of Tetrahydroisoquinoline Derivatives
Therapeutic Area | Biological Target | Representative Agents | Clinical Significance |
---|---|---|---|
Oncology | P-glycoprotein (P-gp) | Tariquidar, Compound 15 (RF=6011) | Overcome multidrug resistance in cancer chemotherapy |
Immunology | Phosphodiesterase-4 (PDE4) | Apremilast, Compound 36 | Treatment of psoriasis and inflammatory disorders |
Infectious Diseases | CXCR4 receptor | Compound 15 (EC₅₀=0.003μM) | HIV entry inhibition and stem cell mobilization |
Central Nervous System | κ-opioid receptor | JDTic, Compounds 4-15 (Ke=0.01-0.041nM) | Management of addiction and depression |
The stereochemical orientation profoundly influences biological activity, as demonstrated by CXCR4 antagonists where (R)-stereoisomers exhibit 100-fold greater potency than (S)-counterparts [10]. In PDE4 inhibition, the THIQ carbonyl group anchors the molecule to metal binding sites, while hydrophobic extensions occupy the Q2 pocket, enhancing selectivity [7]. Similarly, P-gp inhibitors exploit the scaffold's planar conformation to intercalate into ATP-binding domains, reversing multidrug resistance (MDR) in cancer cells at nanomolar concentrations (e.g., compound 15: IC₅₀ <50nM) [1]. The protonatable nitrogen enables salt formation (e.g., hydrochloride salts) to improve aqueous solubility and bioavailability, as evidenced by (2S)-1-amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride's stability profile [6].
The therapeutic application of THIQ derivatives spans over eight decades, beginning with the isolation of natural products like naphthyridinomycin (1940s) and saframycin A (1970s) as antitumor antibiotics [3] [5]. The 1980s witnessed the first synthetic THIQ drugs, including the antihypertensive quinapril and anthelmintic praziquantel, which established the scaffold's drugability. The rational drug design era (1990s-2000s) yielded advanced agents exploiting THIQ's conformational constraints:
Table 2: Clinically Approved Tetrahydroisoquinoline-Based Drugs
Year Approved | Drug Name | Therapeutic Class | Key Structural Features |
---|---|---|---|
1982 | Praziquantel | Anthelmintic | N-acyltetrahydroisoquinoline with (R)-configuration |
1991 | Quinapril | ACE inhibitor | Bicyclic THIQ fused with proline mimic |
1999 | Solifenacin | Muscarinic antagonist | THIQ quaternary ammonium derivative |
2007 | Trabectedin | Anticancer | Complex THIQ-containing alkaloid |
2014 | Apremilast | PDE4 inhibitor | Functionalized THIQ with phthalimide |
2015 | Lurbinectedin | Anticancer | THIQ-DNA minor groove binder |
Synthetic methodology evolution has been equally impactful. Early routes relied on classical Pictet-Spengler condensations between phenethylamines and aldehydes under acidic conditions, producing racemic mixtures [3] [5]. The 1990s introduced asymmetric variants using chiral auxiliaries like Andersen reagent [(1R,2S,5R)-(−)-menthyl-(S)-p-toluene sulfinate] or catalysts such as (R)-TRIP, enabling enantioselective synthesis of (R)-salsolidine with >95% ee [3]. Modern innovations include microwave-assisted cyclizations (e.g., 98% yield in 15 minutes) and Bischler-Napieralski cascades integrated with Noyori asymmetric transfer hydrogenation for complex alkaloids like dysoxylum [3] [5]. These advancements facilitated systematic structure-activity relationship (SAR) exploration, revealing that 6,7-dimethoxy substitutions enhance P-gp inhibition, while N-acylation modulates blood-brain barrier permeability [1] [9].
The specific compound (2S)-1-amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride (CAS 1858273-09-2) embodies strategic structural innovations meriting detailed investigation [6]. Its molecular architecture features three pharmacophoric elements: (1) the protonatable THIQ nitrogen enabling receptor binding, (2) the β-amino alcohol moiety facilitating hydrogen-bond donor/acceptor interactions, and (3) stereochemical control at C2 influencing target engagement. The hydrochloride salt form enhances crystallinity and solubility, addressing limitations of non-ionized THIQ derivatives [6].
Key Structural Attributes and Implications:
Emerging pharmacological evidence indicates that β-amino-THIQ hybrids exhibit dual mechanisms: they inhibit calcium flux (IC₅₀ <50nM in Chem-1 cells) and antagonize HIV attachment (EC₅₀ 3-650nM in MAGI assays) via CXCR4 blockade [10]. Additionally, their calculated properties (clogP ≈2.1, TPSA ≈52Ų, logBB >0.3) suggest favorable blood-brain barrier penetration for CNS applications [9]. The compound serves as a chemical probe to elucidate THIQ-protein recognition mechanisms and a lead for developing multitarget therapeutics addressing neurological disorders, oncology resistance, and immunological conditions – therapeutic gaps inadequately addressed by existing THIQ drugs [3] [7] [10].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: